N,N'-Bis(3-pentyl)-ethylenediamine
Description
N,N’-Bis(3-pentyl)-ethylenediamine is a chemical compound that belongs to the class of ethylenediamine derivatives This compound is characterized by the presence of two 3-pentyl groups attached to the nitrogen atoms of the ethylenediamine backbone
Properties
CAS No. |
88829-01-0 |
|---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N,N'-di(pentan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-5-11(6-2)13-9-10-14-12(7-3)8-4/h11-14H,5-10H2,1-4H3 |
InChI Key |
WCZQQMYWEQYDLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCCNC(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-pentyl)-ethylenediamine typically involves the reaction of ethylenediamine with 3-pentyl halides under basic conditions. The reaction can be carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of ethylenediamine attack the carbon atoms of the 3-pentyl halides, resulting in the formation of N,N’-Bis(3-pentyl)-ethylenediamine.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(3-pentyl)-ethylenediamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-pentyl)-ethylenediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-pentyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated compounds, such as alkyl halides, can be used as reagents in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Compounds with different functional groups replacing the 3-pentyl groups.
Scientific Research Applications
N,N’-Bis(3-pentyl)-ethylenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and can form complexes with various metal ions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a building block in drug discovery.
Industry: The compound can be used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(3-pentyl)-ethylenediamine involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can influence the activity of metalloenzymes and other metal-dependent biological processes. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify other molecules and potentially alter their biological activity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2,6-diisopropylphenyl)-ethylenediamine
- N,N’-Bis(3-pentyl)-perylene-3,4,9,10-bis(dicarboximide)
Uniqueness
N,N’-Bis(3-pentyl)-ethylenediamine is unique due to its specific structural features, such as the presence of two 3-pentyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This structural arrangement imparts distinct chemical properties and reactivity to the compound, making it suitable for various applications in research and industry.
Biological Activity
N,N'-Bis(3-pentyl)-ethylenediamine is a compound that has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and materials science. This article explores the biological properties, synthesis, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of ethylenediamine with 3-pentyl halides under basic conditions. The process typically involves:
- Reagents : Ethylenediamine and 3-pentyl halides.
- Conditions : Basic medium (e.g., sodium hydroxide) and suitable solvents like ethanol or methanol.
- Mechanism : Nucleophilic substitution where the nitrogen atoms of ethylenediamine attack the carbon atoms of the 3-pentyl halides, leading to the formation of the desired compound.
Biological Activity
The biological activity of this compound is primarily linked to its role as a building block in drug discovery and its ability to act as a ligand in coordination chemistry. Key findings include:
- Drug Development : The compound is utilized in synthesizing biologically active molecules, contributing to the development of new pharmaceuticals.
- Coordination Chemistry : It can form complexes with various metal ions, influencing metalloenzyme activities and other metal-dependent biological processes.
The mechanism by which this compound exerts its biological effects involves:
- Metal Ion Coordination : The compound can interact with metal ions, potentially modulating enzyme activity.
- Nucleophilic Substitution : Its ability to undergo nucleophilic substitution allows it to modify other molecules, potentially altering their biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer Potential | Investigated for its role in cancer treatment | |
| Antimicrobial Activity | Tested against various bacterial strains | |
| Ligand Properties | Forms stable complexes with transition metals |
Case Studies
- Anticancer Studies : Research has indicated that derivatives of ethylenediamines, including this compound, exhibit significant anticancer properties. In vitro studies demonstrated cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications .
- Antimicrobial Activity : A study assessed the antimicrobial efficacy of this compound against various pathogens. The results showed promising activity, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
